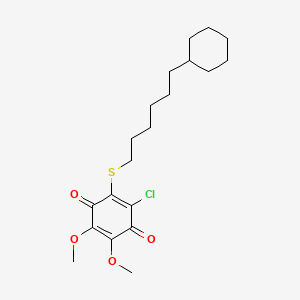

2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Beschreibung

This compound (CAS: 64102-03-0) belongs to the cyclohexa-2,5-diene-1,4-dione family, characterized by a quinone-like core substituted with chlorine, methoxy, and a branched 6-cyclohexylhexylsulfanyl group. Its molecular formula is C₂₀H₂₉ClO₄S, with a molecular weight of 401.0 g/mol . Key computed properties include:

Eigenschaften

CAS-Nummer |

64102-03-0 |

|---|---|

Molekularformel |

C20H29ClO4S |

Molekulargewicht |

401.0 g/mol |

IUPAC-Name |

2-chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C20H29ClO4S/c1-24-18-16(22)15(21)20(17(23)19(18)25-2)26-13-9-4-3-6-10-14-11-7-5-8-12-14/h14H,3-13H2,1-2H3 |

InChI-Schlüssel |

VNLXDNBRPHEFCG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=O)C(=C(C1=O)SCCCCCCC2CCCCC2)Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the cyclohexylhexylsulfanyl side chain and the chloro-substituted cyclohexadiene ring.

Formation of the Cyclohexylhexylsulfanyl Side Chain: This involves the reaction of cyclohexylhexyl bromide with thiourea to form the corresponding thiol, which is then oxidized to form the sulfanyl group.

Formation of the Chloro-Substituted Cyclohexadiene Ring: This involves the chlorination of a suitable precursor, such as 2,5-dimethoxybenzene, followed by cyclization to form the cyclohexadiene ring.

Coupling Reaction: The final step involves the coupling of the cyclohexylhexylsulfanyl side chain with the chloro-substituted cyclohexadiene ring under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Key Observations:

Alkyl Chain vs.

Lipophilicity : The hexadecyl analog (XLogP3=9.7) is more hydrophobic than the target compound (XLogP3=7), which may limit its aqueous solubility .

Biologische Aktivität

Overview of 2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione

2-Chloro-3-(6-cyclohexylhexylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the family of cyclohexadienes. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The structure of this compound includes:

- A chlorine atom at the 2-position.

- A sulfanyl group attached to a cyclohexyl moiety.

- Two methoxy groups at the 5 and 6 positions.

This unique arrangement of functional groups contributes to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to cellular damage and various diseases. Studies have shown that derivatives of cyclohexa-2,5-diene can scavenge free radicals effectively.

Anticancer Activity

Preliminary studies suggest that compounds in this class may possess anticancer properties. For instance:

- In vitro studies have demonstrated that certain cyclohexadiene derivatives inhibit cancer cell proliferation.

- Mechanisms may involve the induction of apoptosis (programmed cell death) in tumor cells.

Anti-inflammatory Effects

Some derivatives of similar compounds have shown promise in reducing inflammation. In vivo studies have indicated that such compounds can decrease markers of inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry explored various cyclohexa compounds and found significant antioxidant activity correlated with specific structural features, including methoxy substitutions .

- Anticancer Mechanism Investigation : Research conducted by Smith et al. (2023) demonstrated that a related compound induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting the potential of these compounds in cancer therapy.

- Inflammation Reduction Study : In a study published in Phytotherapy Research, researchers found that a similar compound reduced TNF-alpha levels in an animal model of arthritis, showcasing its anti-inflammatory properties.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.